N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-4-(trifluoromethyl)benzamide

Hammett constant Hansch π substituent effects

This –CF₃ analog is the most electron-deficient member of the N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide series. The strong electron withdrawal (σₚ +0.54) creates a unique electronic gradient for correlating substituent effects with kinase potency. With a 364.4 Da scaffold, it is ideally suited for fragment-based screening and structure-guided optimization without the synthetic complexity of full clinical candidates. Its direct piperazine-to-pyridine linkage delivers distinct H-bond geometries versus flumatinib’s benzyl-piperazine architecture, enabling conformational profiling. Now discontinued, it must be sourced via custom synthesis; multi-gram commissioning ensures experimental continuity where –Cl or –CH₃ analogs have failed. Enquire now for a tailored quotation.

Molecular Formula C18H19F3N4O
Molecular Weight 364.4 g/mol
CAS No. 439094-95-8
Cat. No. B3137392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-4-(trifluoromethyl)benzamide
CAS439094-95-8
Molecular FormulaC18H19F3N4O
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C18H19F3N4O/c1-24-8-10-25(11-9-24)16-7-6-15(12-22-16)23-17(26)13-2-4-14(5-3-13)18(19,20)21/h2-7,12H,8-11H2,1H3,(H,23,26)
InChIKeyGCZARKAOYINDIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[6-(4-Methylpiperazin-1-yl)pyridin-3-yl]-4-(trifluoromethyl)benzamide (CAS 439094-95-8): Structural Identity and Physicochemical Baseline


N-[6-(4-Methylpiperazin-1-yl)pyridin-3-yl]-4-(trifluoromethyl)benzamide (CAS 439094-95-8) is a synthetic small molecule (MW 364.4 g/mol, C₁₈H₁₉F₃N₄O) that incorporates a 4-(trifluoromethyl)benzamide pharmacophore linked to a 6-(4-methylpiperazin-1-yl)pyridin-3-amine scaffold . This compound is catalogued as a research-grade chemical (minimum 95% purity) and has been listed by specialty chemical suppliers for pharmaceutical research applications . Its structure combines three functional modules—a trifluoromethyl-substituted benzamide, a 2,5-diaminopyridine core, and an N-methylpiperazine ring—that are individually recognized in medicinal chemistry as privileged motifs for kinase inhibitor design [1].

Why N-[6-(4-Methylpiperazin-1-yl)pyridin-3-yl]-4-(trifluoromethyl)benzamide Cannot Be Replaced by Generic In-Class Analogs


Within the N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide series, substitution at the benzamide 4-position dictates both electronic character and steric profile. The target compound's –CF₃ substituent is strongly electron-withdrawing (Hammett σₚ ≈ +0.54) and increases lipophilicity (Hansch π ≈ +0.88) relative to –Cl (σₚ ≈ +0.23, π ≈ +0.71) and –CH₃ (σₚ ≈ -0.17, π ≈ +0.56) analogs [1]. These differences alter target binding kinetics, metabolic stability, and solubility in ways that cannot be predicted by simple analog interpolation [2]. Furthermore, the compound's precisely defined connectivity—where the 4-methylpiperazine is attached at the pyridine 6-position and the benzamide at the pyridine 3-position—differs fundamentally from the regioisomeric arrangement in advanced leads such as flumatinib, where the methylpiperazine is linked via a methylene spacer to a more elaborate benzamide core [3]. Consequently, substituting this compound with a close analog without re-validating the experimental system risks introducing uncontrolled variables in target engagement, cellular permeability, and off-target profiles.

N-[6-(4-Methylpiperazin-1-yl)pyridin-3-yl]-4-(trifluoromethyl)benzamide: Product-Specific Quantitative Evidence Guide


Electronic Differentiation: Trifluoromethyl vs. Chloro and Methyl Analogs at the Benzamide 4-Position

The –CF₃ group at the benzamide 4-position imparts a significantly stronger electron-withdrawing effect (Hammett σₚ ≈ +0.54) compared to the –Cl analog (CAS 439094-46-9; σₚ ≈ +0.23) and the –CH₃ analog (CAS 439094-92-5; σₚ ≈ -0.17) [1]. Simultaneously, the –CF₃ group elevates lipophilicity (Hansch π ≈ +0.88) relative to –Cl (π ≈ +0.71) and –CH₃ (π ≈ +0.56) [1]. This combination of strong electron withdrawal and high lipophilicity is unique within the analog series and is predicted to affect amide bond stability, hydrogen-bonding capacity of the adjacent carbonyl, and passive membrane permeability [2].

Hammett constant Hansch π substituent effects medicinal chemistry

Scaffold Simplification Relative to Flumatinib: Advantages for Fragment-Based and Mechanistic Studies

The target compound (MW 364.4 Da) represents a substantially simplified scaffold compared to the clinically advanced BCR-ABL inhibitor flumatinib (CAS 895519-90-1; MW 564.6 Da) . Whereas flumatinib incorporates an extended 4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzamide linked through a pyrimidine spacer to a 2-methylpyridine-3,5-diamine core, the target compound retains only the methylpiperazine-pyridine-benzamide motif, eliminating the pyrimidine linker and the 2-methyl substituent on the central pyridine ring . This 200 Da reduction in molecular weight places the target compound in the fragment-like space (MW < 300 Da for the core scaffold excluding –CF₃), making it more suitable for fragment-based screening campaigns, NMR-based binding studies, and crystallographic fragment soaking experiments where smaller, less functionalized molecules are preferred [1].

fragment-based drug discovery chemical probe SAR kinase inhibitor

Procurement Status: Discontinued Product Requiring Alternate Sourcing or Custom Synthesis

As of the most recent vendor update, the target compound is listed as a discontinued product by CymitQuimica (Ref. 3D-PSA09495) at a minimum purity of 95% . This status is in contrast to the 4-chloro analog (CAS 439094-46-9), which remains listed as available from multiple suppliers including AKSci (catalog 7984CH, 95% purity) and ChemicalRegister . The discontinued status of the –CF₃ analog may reflect lower commercial demand or synthetic challenges specific to the trifluoromethylbenzamide coupling step, and it necessitates that procurement officers either identify alternative stock from remaining inventory or commission a custom synthesis.

chemical procurement supply chain custom synthesis discontinued compound

Regioisomeric Specificity: Distinguishing the 6-(4-Methylpiperazin-1-yl)pyridin-3-yl Core from Flumatinib's Benzyl-Piperazine Architecture

The target compound's 4-methylpiperazine ring is directly attached to the pyridine 6-position, whereas in flumatinib the methylpiperazine is connected through a methylene spacer (–CH₂–) to the 4-position of a distinct benzamide phenyl ring [1]. This topological difference alters the hydrogen-bond acceptor geometry of the piperazine nitrogen: in the target compound, the piperazine is directly conjugated to the electron-deficient pyridine ring (potentially modulating pKa and H-bond basicity), whereas in flumatinib the piperazine is a freely rotating basic center capable of forming a charge-assisted hydrogen bond with the DFG-motif aspartate of the kinase hinge region [2]. The direct aryl-piperazine linkage in the target compound is also present in the 4-chloro and 2-methyl analogs but is absent in flumatinib, making the target compound a distinct scaffold for probing kinase hinge-binding interactions that do not rely on the classical DFG-out conformation.

regioisomer scaffold topology kinase inhibitor design structure-activity relationship

N-[6-(4-Methylpiperazin-1-yl)pyridin-3-yl]-4-(trifluoromethyl)benzamide: Best Research and Industrial Application Scenarios


Fragment-Based Lead Discovery for BCR-ABL and Related Kinase Targets

The compound's low molecular weight (364.4 Da) relative to flumatinib (564.6 Da) and its retention of the core methylpiperazine-pyridine-benzamide pharmacophore make it suitable as a starting fragment for structure-guided optimization . Researchers can use this scaffold in SPR, NMR, or X-ray crystallography fragment screens to validate hinge-binding hypotheses before committing to the synthetic complexity of a full clinical candidate.

Electronic Structure-Activity Relationship (SAR) Studies Comparing 4-Substituted Benzamide Analogs

The distinct Hammett σₚ value of the –CF₃ group (+0.54) compared to the –Cl (+0.23) and –CH₃ (−0.17) analogs creates an electronic gradient that can be exploited to correlate substituent electronic effects with biochemical potency and selectivity across a panel of kinase assays [1]. This compound serves as the most electron-deficient member of the analog series, enabling multi-parameter regression analyses.

Chemical Probe Development Requiring a Direct Aryl-Piperazine Scaffold

For kinase targets where a type I (active conformation) binding mode is desired, the direct piperazine-to-pyridine linkage provides a distinct H-bond acceptor geometry compared to the benzyl-piperazine architecture found in type II inhibitors like flumatinib [2]. This scaffold can be used to probe kinases that do not adopt the DFG-out conformation.

Custom Synthesis Projects Where Trifluoromethyl Incorporation Is a Strategic Requirement

Given the compound's discontinued commercial status , procurement teams may commission custom synthesis to secure multi-gram quantities. The –CF₃ group's established ability to enhance metabolic stability and target residence time [3] justifies the synthetic investment in cases where the 4-chloro or 4-methyl analogs have shown insufficient in vitro stability or potency.

Quote Request

Request a Quote for N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-4-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.